molecular formula C16H23NO3 B2827399 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1209910-25-7

2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2827399
CAS No.: 1209910-25-7
M. Wt: 277.364
InChI Key: MAWHTKBFPWFJQK-UHFFFAOYSA-N
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Description

. This compound features a unique structure that combines an ethoxy group, a phenyl group, and a tetrahydro-2H-pyran ring, making it an interesting subject for scientific studies.

Scientific Research Applications

2-Ethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide has shown promise in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways.

    Medicine: It has been investigated for its potential therapeutic effects in treating specific diseases or conditions.

    Industry: The compound’s properties make it useful in the development of new materials and industrial processes.

Preparation Methods

The synthesis of 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide involves several steps. One common method includes the reaction of 4-phenyltetrahydro-2H-pyran-4-ylmethylamine with ethyl acetate under specific conditions to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Ethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide can be compared with other similar compounds, such as:

  • 2H-Pyran-2-ol, tetrahydro-
  • 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of an ethoxy group and a phenyl group in 2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide sets it apart from these similar compounds.

Properties

IUPAC Name

2-ethoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-2-19-12-15(18)17-13-16(8-10-20-11-9-16)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWHTKBFPWFJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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